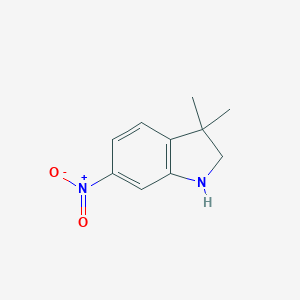

3,3-Dimethyl-6-nitroindoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-dimethyl-6-nitro-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-10(2)6-11-9-5-7(12(13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRVKOVWGSBITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620817 | |

| Record name | 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179898-72-7 | |

| Record name | 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Indoline Derivatives in Contemporary Chemical Science

Indoline (B122111) derivatives, a class of heterocyclic compounds featuring a fused benzene (B151609) and pyrrole (B145914) ring, are recognized as privileged scaffolds in medicinal chemistry and materials science. researchgate.netresearchgate.netnih.gov Their structural versatility allows for a wide range of chemical modifications, leading to a vast library of compounds with diverse biological activities and material properties. researchgate.netrsc.org In medicinal chemistry, the indole (B1671886) nucleus is a core component of numerous pharmaceuticals, exhibiting anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. researchgate.netrsc.orgnih.gov The ability of the indole scaffold to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions makes it a valuable framework in drug discovery. researchgate.net In materials science, indole derivatives are utilized in the development of pigments, fragrances, and agrochemicals. researchgate.net

Historical Development and Evolution of Research on Nitroindoline Scaffolds

The study of indole (B1671886) chemistry dates back to the 19th century with the investigation of the dye indigo. pcbiochemres.com The synthesis of indole by Adolf von Baeyer in 1866 marked a significant milestone. pcbiochemres.com Initially, research on indole derivatives was largely focused on their use as pigments. pcbiochemres.com The 20th century saw a surge in interest due to the discovery of the indole nucleus in essential biomolecules like tryptophan and alkaloids. pcbiochemres.com

The introduction of the nitro group to the indoline (B122111) scaffold added another dimension to the research, leading to the exploration of nitroindoline (B8506331) derivatives. Research into nitroindoline scaffolds has been driven by their potential applications in various fields. For instance, nitroindoline derivatives have been investigated for their photochromic properties, where they undergo reversible color changes upon exposure to light. They have also been explored as intermediates in the synthesis of other complex molecules. The development of synthetic methodologies, such as improved nitration techniques and cyclization reactions like the Fischer indole synthesis, has been crucial in advancing the research on these scaffolds. google.com

Overview of Key Research Trajectories for 3,3 Dimethyl 6 Nitroindoline

Research on 3,3-Dimethyl-6-nitroindoline has followed several key trajectories. A primary area of investigation has been its synthesis and chemical reactivity. Researchers have explored various methods for its preparation, including the nitration of 3,3-dimethylindoline (B1314585). google.com The chemical reactions of this compound, such as the reduction of the nitro group to an amino group, have also been a subject of study. chemicalbook.com

Another significant research direction is its application as a precursor in the synthesis of more complex molecules. For example, it is used to prepare 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole. google.com Furthermore, its potential in materials science, particularly in the development of photochromic materials, has been an active area of research. The incorporation of this compound derivatives into polymers has been shown to impart smart functionalities, such as shape memory effects responsive to UV light.

Interdisciplinary Relevance of 3,3 Dimethyl 6 Nitroindoline in Materials Science, Synthetic Chemistry, and Biological Investigations

The interdisciplinary relevance of 3,3-Dimethyl-6-nitroindoline is evident from its applications across different scientific domains.

Materials Science: In materials science, this compound is a key component in the creation of "smart" materials. Its photochromic properties are exploited in the development of optical data storage systems and molecular switches. A notable application is the incorporation of a derivative, N-hydroxyethyl-3,3-dimethyl-6-nitroindoline spiropyran, into polyurethane matrices to create smart shape memory polymers. These materials exhibit excellent shape memory performance and responsiveness to UV light, suggesting their potential in programmable soft actuators.

Synthetic Chemistry: In synthetic chemistry, this compound serves as a versatile building block. It is a precursor for synthesizing various other indoline (B122111) derivatives. For instance, it can be hydrogenated to form 6-amino-3,3-dimethylindoline. chemicalbook.com It is also used in the preparation of more complex structures like 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone. synquestlabs.com The development of efficient synthetic routes to these derivatives is an ongoing area of research. google.com

Biological Investigations: While direct biological applications are still under investigation, derivatives of this compound have shown potential in medicinal chemistry. For example, compounds derived from it are being explored for their ability to inhibit angiogenesis, a critical process in cancer treatment. The ability of some derivatives to release neurotransmitters like L-glutamate upon photolysis also points towards potential applications in neurobiology research.

Scope and Objectives of Comprehensive Academic Inquiry into 3,3 Dimethyl 6 Nitroindoline

Established Reaction Pathways for the Synthesis of the 3,3-Dimethylindoline (B1314585) Core

The formation of the 3,3-dimethylindoline scaffold is the foundational stage of the synthesis. This can be accomplished through various methods, ranging from adaptations of century-old classical reactions to modern transition-metal-catalyzed cyclizations.

Classic named reactions, traditionally used for synthesizing indoles, can be adapted to produce the corresponding dihydroindoles (indolines).

One prominent method is a modification of the Fischer indole (B1671886) synthesis . This approach typically involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the synthesis of the 3,3-dimethylindoline core, phenylhydrazine is reacted with isobutyraldehyde. google.com The resulting phenylhydrazone intermediate undergoes an acid-catalyzed cyclization, followed by rearrangement to form a 3,3-dimethyl-3H-indole, which can then be reduced to the desired 3,3-dimethylindoline. google.com

Another classical route that can be adapted is the Leimgruber-Batcho synthesis . This method starts with an o-nitrotoluene derivative, which is first reacted to form an enamine. wikipedia.org A subsequent reductive cyclization of the nitro group, often using catalysts like Raney nickel with hydrazine (B178648) or palladium on carbon (Pd/C) with hydrogen gas, yields the indole ring. wikipedia.org By selecting appropriate starting materials and controlling the reduction conditions, this pathway can be guided towards the formation of the indoline (B122111) structure. This method is valued for its high yields and the commercial availability of many required precursors. wikipedia.org

Modern synthetic chemistry offers a variety of reductive cyclization techniques that provide efficient and often highly selective routes to indoline ring systems. These methods frequently employ transition metal catalysts.

Palladium-catalyzed reductive cyclizations are widely used for constructing indole and indoline skeletons. mdpi.comnih.gov These reactions can utilize substrates such as β-nitrostyrenes, which undergo cyclization in the presence of a palladium catalyst and a reducing agent, like carbon monoxide (CO) or a CO surrogate such as phenyl formate (B1220265). mdpi.comunimi.it The choice of ligands, such as 1,10-phenanthroline, is crucial for catalyst activity and stability. mdpi.com

More recently, Nickel-catalyzed domino reductive cyclizations have emerged as a powerful tool. For instance, a Ni-catalyzed reaction between acrylamides and alkynyl bromides allows for the rapid assembly of complex cyclopentannulated indolines under mild conditions. acs.org This demonstrates the potential of domino reactions to build intricate heterocyclic systems in a single, efficient step. acs.org

The aza-Heck cyclization represents another attractive strategy. This method involves the cyclization of an aniline (B41778) equivalent onto a connected alkene. nih.gov It is particularly advantageous for creating indolines with challenging structural features, such as fully substituted carbons at the C2 position, and is compatible with a wide range of functional groups. nih.gov The substrates for this reaction, N-hydroxy anilines, are readily accessible from the corresponding nitroarenes. nih.gov

| Method | Starting Materials | Catalyst/Reagents | Key Features |

| Fischer Synthesis Adaptation | Phenylhydrazine, Isobutyraldehyde | Acid (e.g., MSA) | Classical, multi-step process involving hydrazone formation and cyclization. google.com |

| Leimgruber-Batcho Adaptation | o-Nitrotoluene derivative | Raney Ni/Hydrazine or Pd/C, H₂ | Involves enamine formation followed by reductive cyclization; high yields. wikipedia.org |

| Palladium-Catalyzed Cyclization | β-Nitrostyrenes | PdCl₂(CH₃CN)₂, Phenanthroline, Phenyl formate (CO surrogate) | Uses a CO surrogate to avoid handling toxic gas; good for substituted indoles. mdpi.com |

| Nickel-Catalyzed Domino Cyclization | Acrylamides, Alkynyl bromides | Ni Catalyst | Efficient, step-economical domino reaction for complex indolines. acs.org |

| Aza-Heck Cyclization | N-Hydroxy anilines with pendant alkene | Palladium Catalyst | Tolerates diverse functional groups and complex alkene substitution. nih.gov |

Regioselective Nitration of the Indoline Moiety to Yield this compound

Once the 3,3-dimethylindoline core is synthesized, the next critical step is the introduction of a nitro group onto the aromatic ring. For the target compound, this functionalization must occur specifically at the C-6 position.

The standard and most effective method for the nitration of the 3,3-dimethylindoline ring is electrophilic aromatic substitution using a mixed-acid system. google.com

The most commonly employed nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) . In this mixture, sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. scirp.org

The reaction conditions are critical for achieving the desired product and minimizing the formation of unwanted side products. The nitration is typically carried out at low temperatures, generally between -15°C and 10°C , with a preferred range often cited as 0-5°C . google.com Maintaining this low temperature is essential to control the exothermic nature of the reaction and to enhance the regioselectivity towards the C-6 position. The reaction is typically stirred for a set period, for example, one hour, before being quenched by carefully adding the mixture to a basic solution like ammonium (B1175870) hydroxide (B78521) to neutralize the strong acids and precipitate the product. google.com

| Nitrating Agent | Catalyst/Solvent | Temperature | Key Outcome |

| Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | 0–5 °C | Yields 6-nitroindoline, minimizing side products. google.com |

| Fuming HNO₃ | Sulfuric Acid (H₂SO₄) | -15 to 10 °C | Provides the 6-nitro-3,3-dimethyl indoline derivative. google.com |

| Acetyl nitrate (B79036) | Acetic Anhydride (B1165640) | > -10 °C | Can favor 6-nitro products in certain protected indole systems. nih.gov |

Achieving nitration specifically at the C-6 position is a matter of controlling the electronic and steric factors that govern electrophilic aromatic substitution on the indoline ring.

The amino group of the indoline ring is a powerful activating, ortho-, para-directing group. This means it directs incoming electrophiles (like the nitronium ion) to the positions ortho (C-7) and para (C-5) to itself. However, in the strongly acidic conditions of the nitration mixture, the nitrogen atom is protonated to form an anilinium-type ion. This protonated group is strongly deactivating and meta-directing. The final regiochemical outcome is a result of the equilibrium between the free amine and its protonated form, as well as the inherent reactivity of the bicyclic system. The substitution at C-6 is favored due to a combination of these electronic influences.

Furthermore, the choice of reaction solvent and conditions can dramatically influence the site of nitration. For example, in the nitration of protected tryptophan derivatives, switching the solvent from trifluoroacetic acid to acetic anhydride can change the major product from the 6-nitro derivative to the 2-nitro derivative, highlighting the delicate control that can be exerted over regioselectivity. nih.gov The use of solid zeolite catalysts in nitration has also been explored as a method to achieve high regioselectivity, often favoring the para isomer in substituted aromatic compounds. google.com For the synthesis of this compound, the established mixed-acid conditions reliably yield the desired C-6 isomer. google.com

Protection and Deprotection Strategies for the Indoline Nitrogen in this compound Synthesis

The nitrogen atom of the indoline ring is a nucleophilic center and can react under various synthetic conditions. To prevent unwanted side reactions, particularly during steps like nitration or subsequent modifications, it is sometimes necessary to temporarily "protect" this nitrogen with a chemical group that can be removed later.

A common strategy is acetylation , where the indoline nitrogen is converted to an amide. For instance, the free amine of the indoline can be protected by reacting it with acetic anhydride or acetyl chloride to form the 1-acetyl derivative. google.com This acetyl group is an electron-withdrawing group that deactivates the nitrogen, preventing it from interfering with the subsequent electrophilic nitration of the aromatic ring. The synthesis of 1-acetyl-3,3-dimethyl-6-nitroindoline is a documented intermediate, indicating the utility of this protection strategy. google.com

The acetyl protecting group can be removed later if the free indoline is required. For example, if the nitro group is subsequently reduced to an amine (to form 6-amino-3,3-dimethylindoline), the acetyl group can be hydrolyzed under basic or acidic conditions.

Other protecting groups can also be employed for indoline nitrogen. The 2-phenylsulfonylethyl group has been reported as a useful protecting group that is stable during synthesis but can be readily removed under basic conditions. researchgate.net The choice of a protecting group depends on its stability to the planned reaction conditions and the ease of its subsequent removal. In many documented syntheses of this compound, however, the nitration is performed directly on the unprotected indoline, relying on the control of reaction conditions to achieve the desired outcome without the need for a protection-deprotection sequence. google.com

Acylation Techniques for N-Protection

In the synthesis of indoline derivatives, protection of the nitrogen atom is a crucial step to prevent unwanted side reactions and to direct the desired chemical transformations. Acylation is a common and effective method for achieving this N-protection.

The free amine of the indoline can be protected through acetylation. google.com For instance, 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone can be synthesized and is a key intermediate in some synthetic pathways. google.com The development of non-enzymatic N-acylation catalysts has been explored for the kinetic resolution of amines, including indolines. nih.gov While challenges remain due to the lower nucleophilicity of indolines compared to other amines, specific catalysts have shown promise. nih.gov For example, a chiral, non-enzymatic catalyst has been successfully used for the kinetic resolution of 2-substituted indolines. nih.gov

Traditional Friedel-Crafts acylation of indoles can be complicated by side reactions, often necessitating NH-protection. mdpi.com However, methods have been developed to achieve regioselective 3-acylation of unprotected indoles using acid anhydrides catalyzed by yttrium triflate in an ionic liquid, which circumvents the need for a separate protection step. mdpi.com Another approach involves the use of dialkylaluminum chlorides, such as diethylaluminum chloride or dimethylaluminum chloride, to facilitate the acylation of indoles at the 3-position with acyl chlorides under mild conditions without requiring NH protection. organic-chemistry.org

The synthesis of alkyl-substituted N-protected indoles can also be achieved through a sequence of Friedel-Crafts acylation followed by reductive deoxygenation. researchgate.net For example, 1-(phenylsulfonyl)indole (B187392) can be acylated and subsequently deoxygenated to yield the desired alkyl-substituted indole. researchgate.net Rhodium-catalyzed C(sp2)–H acylation of indolines using carboxylic acid anhydrides as the acyl source has also been reported, providing a direct method for introducing acyl groups at the 7-position. acs.org

Table 1: Comparison of N-Acylation Techniques for Indolines

| Method | Reagents | Key Features |

| Acetylation | Acetic anhydride | Common protection strategy. google.com |

| Catalytic Kinetic Resolution | Chiral non-enzymatic catalysts | Enables separation of enantiomers. nih.gov |

| Y(OTf)₃/Ionic Liquid | Acid anhydrides | Regioselective 3-acylation without NH-protection. mdpi.com |

| Dialkylaluminum Chloride | Acyl chlorides | Mild conditions, no NH-protection required. organic-chemistry.org |

| Acylation-Reductive Deoxygenation | Friedel-Crafts acylation followed by reduction | Synthesis of alkyl-substituted N-protected indoles. researchgate.net |

| Rhodium-Catalyzed C-H Acylation | Carboxylic acid anhydrides | Direct acylation at the C7-position. acs.org |

Alternative and Novel Synthetic Approaches to this compound and Related Compounds

Beyond traditional methods, researchers are exploring innovative synthetic pathways to access nitroindoline (B8506331) and nitroindole systems, including electrochemical methods and transition metal-free reactions.

Electrochemical Synthesis Pathways to Nitroindoline Systems

Electrochemical synthesis is emerging as a green and efficient alternative for constructing complex organic molecules. researchgate.net In the context of nitroindoles, electrochemical methods have been utilized for the cyclization of nitroenamines to form 3-nitroindoles. researchgate.net This process can involve a sequential paired electrolysis where an iodide mediator facilitates the cyclization. researchgate.net

Furthermore, the electrochemical reduction of nitro-substituted aromatic compounds like 1-methyl-5-nitroindole has been studied. cdnsciencepub.com This process, carried out in acidic hydromethanolic media, can lead to the formation of substituted amino derivatives through the generation of iminoquinone-type intermediates. cdnsciencepub.com The electrochemical synthesis of poly(5-nitroindole) films on conductive surfaces has also been demonstrated, highlighting the versatility of electrochemical techniques in manipulating nitroindole structures. researchgate.net

Transition Metal-Free Methodologies for Nitroindole Derivatives

The development of transition metal-free reactions is a significant goal in modern organic synthesis to reduce costs and environmental impact. A notable advancement is the cesium carbonate-promoted synthesis of 6-nitroindole (B147325) derivatives from enaminones and nitroaromatic compounds. rsc.orgrsc.org This method allows for the formation of two new C-C and C-N bonds in a highly regioselective manner. rsc.orgrsc.org

Other metal-free approaches include the [3+2] annulation of ynamides with anthranils to construct 2-aminoindoles, offering an environmentally friendly and atom-economical route. acs.org Additionally, methods for the synthesis of 4- and 6-substituted nitroindoles from the reaction of enolizable ketones with m-nitroaniline in the presence of a strong base have been reported. researchgate.net

Optimization and Scalability Considerations in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions and consideration of scalability factors. A key step in the synthesis of this compound is the nitration of the indoline precursor. A common method involves the nitration of indoline with a mixture of nitric acid and sulfuric acid at low temperatures (0–5°C) to minimize the formation of side products. google.com

For large-scale operations, process safety and efficiency are paramount. Continuous processing in small reactors can offer better control over exothermic reactions, enhancing safety during scale-up. acs.org The choice of reagents is also critical. For instance, the use of dimethyl carbonate (DMC) for N-methylation of indoles, including 6-nitroindole, has been developed as a safer and more environmentally friendly alternative to traditional methylating agents, and this process has been successfully implemented in large-scale reactors. acs.org

Reactivity of the Nitro Group in this compound

The nitro group attached to the C6 position of the benzene (B151609) ring is a dominant feature of the molecule's electronic landscape, serving as a site for reductive transformations and an activating group for nucleophilic substitution on the aromatic ring.

The most common transformation of the nitro group in this compound is its reduction to a primary amine, yielding 6-amino-3,3-dimethylindoline. This reaction is a cornerstone in the synthesis of various pharmaceutical and chemical targets. The reduction is typically achieved through catalytic hydrogenation. researchgate.net Standard conditions involve the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net

For instance, the hydrogenation of this compound in ethyl acetate (B1210297) using 10% Pd/C as a catalyst proceeds efficiently to give the corresponding 6-amino derivative. researchgate.net Similarly, the N-acetylated version of the compound, 1-acetyl-3,3-dimethyl-6-nitroindoline, can be effectively reduced using a 5% Pd/C catalyst in tetrahydrofuran (B95107) (THF) at elevated temperature and pressure to yield 1-acetyl-6-amino-3,3-dimethylindoline. google.com While complete reduction to the amine is most common, the partial reduction of nitroarenes to N-arylhydroxylamines is also a known transformation, though specific examples on this substrate are less documented. bhu.ac.in

Reductive Transformations of this compound Derivatives

| Substrate | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | H₂, 10% Pd/C, Ethyl Acetate, 2h | 6-Amino-3,3-dimethylindoline | Not specified | researchgate.net |

| 1-Acetyl-3,3-dimethyl-6-nitroindoline | H₂ (30 PSI), 5% Pd/C, THF, 60 °C, 6h | 1-Acetyl-6-amino-3,3-dimethylindoline | 94% | google.com |

| 5-Nitroindole (B16589) (analogue) | H₂ (3 atm), Pd/C, Ethanol, rt | 5-Aminoindole | 99% | libretexts.org |

The strongly electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNA), a reaction where a nucleophile displaces a leaving group on the ring. iitk.ac.in While the hydrogen atoms on the ring of this compound are not typical leaving groups, related nitroindole scaffolds demonstrate this reactivity pattern effectively.

A pertinent example is seen with 1-methoxy-6-nitroindole-3-carbaldehyde, which serves as a versatile electrophile. clockss.org This compound reacts regioselectively at the C2 position with a variety of carbon and nitrogen-centered nucleophiles, such as dimethyl malonate or 3-acetylpyridine, leading to the displacement of the methoxy (B1213986) group from the indole nitrogen in a proposed addition-elimination mechanism. clockss.org The presence of the 6-nitro group is crucial for increasing the electrophilicity of the indole system and facilitating these substitutions in high yield. clockss.org On other scaffolds, such as 5-nitro-1H-indole, nucleophilic substitution with reagents like 1,3-dibromopropane (B121459) has also been reported. iust.ac.ir These examples underscore the potential for the nitroindoline core to engage in nucleophilic substitution reactions, activated by the nitro substituent. clockss.orgiust.ac.ir

Functionalization Reactions at the Indoline Nitrogen Atom

The nitrogen atom of the indoline ring is a nucleophilic center and can readily undergo reactions such as acylation and alkylation to introduce various functional groups.

N-acylation is a common functionalization strategy. For instance, this compound can be acylated with acetyl chloride or acetic anhydride to form 1-acetyl-3,3-dimethyl-6-nitroindoline. google.com This reaction is often a necessary step in multi-step syntheses to protect the indoline nitrogen or to modulate the electronic properties of the molecule. google.com More broadly, chemoselective N-acylation of indoles can be achieved using various acyl sources, including thioesters. acs.org

N-alkylation provides another route to diversify the indoline scaffold. Research has shown that 6-nitroindoline can be alkylated in a one-pot reaction with an alkyl halide using sodium hydride (NaH) as a base, which also promotes aromatization to the corresponding N-alkyl-6-nitroindole. rsc.org The structure of N-hydroxyethyl-3,3-dimethyl-6-nitroindoline suggests that alkylation with reagents like 2-haloethanols or ethylene (B1197577) oxide is also feasible. frontiersin.org

N-Functionalization of this compound and Analogues

| Substrate | Reaction Type | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | N-Acylation | Acetyl chloride, Et₃N, IPAC | 1-Acetyl-3,3-dimethyl-6-nitroindoline | google.com |

| 6-Nitroindoline (analogue) | N-Alkylation | Alkyl halide, NaH, DMF, rt | N-Alkyl-6-nitroindole | rsc.org |

| Indole (general) | N-Acylation | Thioester, Cs₂CO₃, Xylene, 140 °C | N-Acylindole | acs.org |

Electrophilic Reactions on the Indoline Ring System of this compound

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. In the case of indoline, the fused pyrrole (B145914) ring is typically more reactive towards electrophiles than the benzene ring. bhu.ac.in The directing effects of the substituents on the this compound ring create a complex reactivity landscape. The indoline nitrogen is an activating, ortho-, para-directing group, which would favor substitution at the C5 and C7 positions. Conversely, the nitro group at C6 is a powerful deactivating and meta-directing group, which deactivates the entire ring and directs incoming electrophiles towards the C5 and C7 positions (meta to its own position).

The synthesis of the title compound itself involves the nitration of 3,3-dimethylindoline, a key electrophilic substitution reaction where the nitro group is installed at the C6 position, guided by the activating indoline nitrogen. google.com However, performing further electrophilic substitutions on the this compound ring is challenging. The strong deactivating effect of the nitro group significantly reduces the nucleophilicity of the aromatic ring, making it resistant to attack by most electrophiles. While reactions like halogenation or Friedel-Crafts acylation are common for activated indoles, specific examples of these reactions on this compound are not prevalent in the literature, likely due to this pronounced deactivation. Any potential reaction would be expected to occur at the C5 or C7 position, where the directing effects of the nitrogen and nitro group align, but would require harsh reaction conditions.

Cycloaddition Reactions Involving this compound Derivatives

Cycloaddition reactions are powerful tools for constructing cyclic systems. In the context of nitroindoles, the reactivity in cycloadditions is highly dependent on the isomer. Notably, 3-nitroindoles, where the nitro group is attached to the C3 position of the indole ring, are known to be potent dienophiles and dipolarophiles. They readily participate in base-controlled dearomative [3+2] cycloadditions with various partners, such as fumaric acid amide esters, to form complex pyrrolo[2,3-b]indole (B14758588) derivatives. rsc.orgfrontiersin.orgnih.govmdpi.com These reactions leverage the electron-deficient nature of the double bond activated by the nitro group. rsc.org

For this compound itself, the aromatic system is less predisposed to act as a dienophile in a standard Diels-Alder reaction. However, derivatives can be involved in transformations that include cycloaddition-like steps. A notable example is the formation of spiropyran-type molecules from this compound. Spiropyrans are photochromic compounds whose synthesis often involves the condensation of a Fischer's base derivative (like 2,3,3-trimethylindolenine) with a salicylaldehyde (B1680747) derivative, a process that culminates in a ring-closing step. While not a classical cycloaddition of the parent molecule, it highlights a pathway where the indoline core is incorporated into a more complex, spiro-fused heterocyclic system.

Comparative Reactivity Studies with Other Nitroindoline Isomers and Analogues

The reactivity of a nitroindoline derivative is significantly influenced by the position of the nitro group and other substituents. Comparing this compound with its isomers and analogues reveals key structure-activity relationships.

6-Nitroindoline: This analogue lacks the gem-dimethyl group at the C3 position. The absence of these bulky substituents reduces steric hindrance, which can make it more reactive in certain reactions like coupling or hydrogenation.

3,3-Dimethyl-5-nitroindoline: In this isomer, the nitro group is at the C5 position. This positional change can lead to distinct physical properties, such as different absorption spectra. From a reactivity standpoint, the electronic influence of the nitro group on the aromatic ring positions differs. For example, in enantioselective N-alkylation reactions, it has been observed that both 5- and 6-nitroindoles can be non-selective substrates, suggesting the position of the nitro group is crucial for controlling stereochemical outcomes. chemicalbook.com

Other Nitroindole Isomers (e.g., 4-nitro, 7-nitro): The reactivity changes dramatically with the nitro group's location. For instance, in certain enantioselective N-alkylation reactions under phase-transfer catalysis, 4-nitroindole (B16737) afforded products with good enantioselectivity, whereas the 5- and 6-nitro isomers were non-selective, and 2- and 7-substituted nitroindoles did not react at all. This highlights a profound regiochemical dependence on reactivity. Furthermore, the photoreactivity of derivatives like N-acetyl-7-nitroindoline, used as photocleavable protecting groups, presents a functional comparison to the relatively more stable 6-nitro isomer. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques collectively confirm the connectivity and substitution pattern of the indoline ring system.

The ¹H NMR spectrum of this compound provides precise information about the number and environment of protons in the molecule. The aromatic region is particularly informative for confirming the position of the nitro group. The electron-withdrawing nature of the nitro group at the C-6 position significantly influences the chemical shifts of the adjacent aromatic protons.

The proton on C-7 typically appears as a doublet, coupled to the proton on C-5. The proton at C-5 appears as a doublet of doublets, showing coupling to both H-7 and H-4. The proton at C-4, being ortho to the electron-donating amino group, is expected to be the most shielded of the aromatic protons and appears as a doublet. The two methyl groups at the C-3 position are equivalent and thus appear as a single sharp singlet. The methylene (B1212753) protons at C-2 and the amine proton (N-H) would also be present, with the N-H signal often appearing as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~6.7 | d (doublet) | J ≈ 8.5 Hz |

| H-5 | ~7.8 | dd (doublet of doublets) | J ≈ 8.5, 2.0 Hz |

| H-7 | ~7.9 | d (doublet) | J ≈ 2.0 Hz |

| N-H | Variable (e.g., ~3.5-4.5) | br s (broad singlet) | - |

| -CH₂- (at C-2) | ~3.3 | s (singlet) | - |

Note: Predicted values are based on established principles and data from analogous nitroindole structures. Actual experimental values may vary based on solvent and experimental conditions. semanticscholar.orgcdnsciencepub.com

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their hybridization and electronic environment. bhu.ac.in For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

The presence of the nitro group strongly deshields the carbon to which it is attached (C-6). Aromatic carbons generally resonate in the 110-150 ppm range. libretexts.org The quaternary carbon C-3, bearing two methyl groups, and the aliphatic CH₂ carbon (C-2) will appear in the upfield region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. bhu.ac.inuvic.ca

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-2 | ~55 | CH₂ |

| C-3 | ~45 | Quaternary (C) |

| C-3a | ~152 | Quaternary (C) |

| C-4 | ~108 | CH |

| C-5 | ~118 | CH |

| C-6 | ~143 | Quaternary (C-NO₂) |

| C-7 | ~125 | CH |

| C-7a | ~135 | Quaternary (C) |

Note: Predicted values are based on standard chemical shift correlation tables and data from related indole structures. libretexts.orgrsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. researchgate.net For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons (H-4 with H-5, and H-5 with H-7), confirming their adjacency on the aromatic ring. It could also reveal coupling between the N-H proton and the C-2 methylene protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹J C-H coupling). libretexts.org It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum. For instance, the proton signal at ~6.7 ppm would show a correlation to the carbon signal at ~108 ppm, assigning them as H-4 and C-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular skeleton, as it shows correlations between protons and carbons over two to three bonds (²J C-H and ³J C-H). youtube.com Key correlations for confirming the structure of this compound would include:

Correlations from the singlet signal of the two methyl groups (~1.3 ppm) to the quaternary carbon C-3 (~45 ppm) and the methylene carbon C-2 (~55 ppm).

Correlations from the aromatic proton H-7 (~7.9 ppm) to the carbons C-5 and C-7a.

Correlations from the aromatic proton H-5 (~7.8 ppm) to carbons C-3a, C-7, and C-4.

Correlations from the N-H proton to C-2 and C-7a. These long-range correlations definitively establish the placement of the methyl groups and the connectivity between the aliphatic and aromatic portions of the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. uni-saarland.de

High-Resolution Mass Spectrometry provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), often to four or more decimal places. rsc.org This precision allows for the determination of the elemental formula of the molecule, as each formula has a unique exact mass. For this compound (C₁₀H₁₂N₂O₂), HRMS would be used to confirm this exact composition. chemsrc.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₀H₁₂N₂O₂ | 192.0899 |

| [M+H]⁺ | C₁₀H₁₃N₂O₂ | 193.0972 |

Note: The protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ions are commonly observed in electrospray ionization (ESI) HRMS.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the presence of specific functional groups. semanticscholar.orgacs.org

In the IR spectrum of this compound, the most characteristic signals would be those corresponding to the nitro (NO₂) group and the amine (N-H) group. The nitro group gives rise to two strong and distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The N-H bond of the indoline ring will show a characteristic stretching band. Aliphatic and aromatic C-H stretching vibrations also appear in their respective regions.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | -NO₂ | 1530 - 1500 | Strong |

| Symmetric Stretch | -NO₂ | 1355 - 1330 | Strong |

| N-H Stretch | Secondary Amine | 3400 - 3300 | Medium |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium-Weak |

Note: Predicted values are based on standard IR correlation charts and data from analogous nitroaromatic compounds. semanticscholar.org

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the optimized molecular geometry and electronic properties of organic molecules. scirp.org For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key structural parameters. researchgate.netresearchgate.net

These calculations optimize the molecule's geometry to find its lowest energy structure. The results include precise bond lengths, bond angles, and dihedral angles. For instance, the geometry of the indoline ring system and the orientation of the nitro and dimethyl groups are determined. The presence of the electron-withdrawing nitro group and the gem-dimethyl groups at the C3 position significantly influences the electronic distribution and geometry of the indoline core. DFT provides a quantitative description of these structural features.

Table 1: Predicted Geometrical Parameters for an Indoline Ring System (Representative Data)

| Parameter | Value | Description |

|---|---|---|

| C-N Bond Length (Pyrrole Ring) | ~1.38 Å | Typical length of the C-N bond within the five-membered ring. |

| C-C Bond Length (Pyrrole Ring) | ~1.54 Å | Typical length for the saturated C-C bonds in the indoline structure. |

| C-N-C Bond Angle | ~109° | Angle around the nitrogen atom in the pyrrole ring. |

| C-NO₂ Bond Length | ~1.47 Å | The length of the bond connecting the nitro group to the benzene ring. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the indoline ring, particularly the benzene portion, which is electron-rich. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing nitro group (-NO₂). This distribution suggests that the molecule would be susceptible to nucleophilic attack at the nitro-substituted ring and electrophilic attack on the amine or other parts of the indoline ring. A small HOMO-LUMO gap would imply high reactivity.

Table 2: Representative FMO Analysis Data

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.5 eV | Primarily on the indoline ring system. |

| LUMO | -2.1 eV | Concentrated on the nitro group and adjacent aromatic carbon atoms. |

| Energy Gap (ΔE) | 4.4 eV | Indicates moderate chemical reactivity. |

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. libretexts.orgnumberanalytics.com These maps illustrate the electrostatic potential on the electron density surface of a molecule. wuxiapptec.com Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. youtube.comuni-muenchen.de

In this compound, the MEP map would clearly show a region of strong negative electrostatic potential around the oxygen atoms of the nitro group, making it a primary site for interaction with electrophiles or hydrogen bond donors. wuxiapptec.com Conversely, the area around the hydrogen atom of the indoline nitrogen (N-H) would exhibit a positive potential, indicating its acidic nature and potential for hydrogen bonding. The gem-dimethyl groups would be largely neutral (green).

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from the rotation around single bonds. lumenlearning.com For this compound, the five-membered indoline ring is not planar and can adopt different puckered conformations, often described as "envelope" or "twist" forms. Computational methods can be used to perform a potential energy surface scan by systematically rotating key dihedral angles to identify the most stable conformers (energy minima). mdpi.com

Quantum Chemical Calculations on Reaction Mechanisms and Transition States Involving this compound

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions by identifying the structures of transition states and calculating the associated activation energies. nih.govrsc.org For this compound, several reactions are of interest, such as the reduction of the nitro group to an amino group or electrophilic substitution on the aromatic ring.

Computational studies can model the entire reaction pathway from reactants to products, passing through a high-energy transition state. ariel.ac.ilresearchgate.net For example, in the reduction of the nitro group, calculations can map out the stepwise process, identify intermediates, and determine the rate-limiting step by comparing the activation energies of each stage. This provides a detailed, atomistic understanding of the reaction dynamics that is often difficult to obtain experimentally. x-mol.com

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis) via Computational Methods

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the identification and characterization of compounds. schrodinger.com

NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. biointerfaceresearch.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be estimated and compared with experimental data. This is particularly useful for assigning complex spectra and verifying the structure of the synthesized compound. arxiv.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.gov The calculation provides the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum. For this compound, the predicted spectrum would likely show characteristic π-π* transitions associated with the aromatic system and n-π* transitions involving the nitro group. biointerfaceresearch.com

Molecular Dynamics Simulations for Dynamic Behavior of this compound Systems

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. iitm.ac.in MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes, molecular flexibility, and intermolecular interactions. nih.govnih.gov

An MD simulation of this compound, either in a solvent or interacting with another molecule, would reveal how the molecule behaves in a more realistic environment. ucl.ac.ukdovepress.com It could show the flexibility of the indoline ring, the rotation of the nitro group, and the interactions with surrounding solvent molecules. Such simulations are crucial for understanding how the molecule behaves in solution and how it might interact with a biological target or other reactants on a dynamic timescale.

Photochemical Behavior and Photo Responsive Applications of 3,3 Dimethyl 6 Nitroindoline Derivatives

Photoreactivity Mechanisms of 3,3-Dimethyl-6-nitroindoline Compounds

The photoreactivity of compounds derived from this compound is governed by the intricate interplay of light absorption, electronic excited states, and subsequent chemical transformations. The nitro group, in particular, plays a central role in the photochemical pathways of these molecules.

Derivatives of nitroindoline (B8506331) are capable of undergoing photolysis through both one-photon and two-photon absorption (2PA) processes. acs.org One-photon absorption involves the excitation of the molecule by a single photon of sufficient energy, typically in the near-UV spectrum (e.g., 350 nm), to reach an excited state that initiates a chemical reaction. acs.orgnih.gov

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two lower-energy photons to reach the same excited state. acs.orgnih.gov This phenomenon allows for the use of longer wavelength light, such as near-infrared (NIR) radiation (e.g., 710 nm), which offers advantages like deeper penetration into materials and reduced scattering. acs.orguminho.pt For instance, 5-bromo-7-nitroindoline-(S-ethyl)-thiocarbamate, a related nitroindoline derivative, has been shown to undergo photolysis via both a one-photon process at 350 nm and a two-photon process at 710 nm. acs.org The development of molecules with high 2PA cross-sections is a critical area of research for applications requiring precise spatial control. nih.gov

The photolytic cleavage of N-acyl-7-nitroindolines, a class of compounds related to this compound, has been extensively studied and proceeds through distinct, solvent-dependent pathways. acs.orgnih.govjst.go.jp Upon photo-activation with near-UV light, the primary step is the transfer of the acyl group to an oxygen atom of the neighboring nitro group. nih.govjst.go.jpresearchgate.net This process forms a highly reactive, transient intermediate known as a mixed acyl nitronic anhydride (B1165640). nih.govresearchgate.net

The fate of this nitronic anhydride intermediate is dictated by the surrounding environment:

In aqueous media: The intermediate undergoes a reaction pathway, likely involving protonation and dissociation, that ultimately results in the formation of a carboxylic acid and a 7-nitrosoindole. nih.govjst.go.jpresearchgate.net This clean photolysis makes these compounds effective "caged" reagents for the rapid, light-induced release of carboxylic acids, such as the neurotransmitter L-glutamate, in physiological solutions.

In aprotic or low-dielectric constant organic solvents: The nitronic anhydride intermediate can act as a powerful acylating agent. nih.govresearchgate.net It reacts with nucleophiles like water, alcohols, or amines via an addition-elimination mechanism to produce the corresponding carboxylic acid, ester, or amide, along with 7-nitroindoline (B34716). nih.govjst.go.jp

In contrast, the photolysis of 7-nitroindoline thiocarbamates follows a different route, proceeding through a radical fragmentation mechanism to yield 7-nitrosoindoline and a disulfide. acs.orgnih.gov This highlights how the nature of the N-carbonyl group can significantly alter the photochemical reaction pathway. nih.gov

The efficiency of photolysis in nitroindoline derivatives can be significantly modulated by the presence of other substituents on the aromatic ring. researchgate.net These substituents can alter the electronic properties of the molecule, affecting the stability of the excited state and influencing the reaction quantum yield.

Research on 1-acyl-7-nitroindolines has provided key insights:

Electron-donating groups (EDGs): A methoxy (B1213986) group at the 4-position has been shown to improve photolysis efficiency by more than twofold compared to the unsubstituted parent compound. researchgate.net However, excessive electron donation, as seen with a 4-dimethylamino group, can be detrimental, rendering the compound essentially photochemically inert by quenching the reactive excited state. researchgate.net

Electron-withdrawing groups (EWGs): The introduction of a second nitro group at the 5-position (creating a 5,7-dinitroindoline) leads to improved photolysis efficiency compared to mono-nitro derivatives. For example, 1-acetyl-4-methoxy-5,7-dinitroindoline shows enhanced photoreactivity.

Blocking Groups: A 5-alkyl substituent, while intended to block unwanted side reactions like nitration, was found to reduce the beneficial effect of a 4-methoxy group. researchgate.net

These findings demonstrate a delicate electronic balance required for efficient photochemistry in this class of compounds.

| Substituent at Position 4 | Substituent at Position 5 | Observed Effect on Photolysis Efficiency | Reference |

|---|---|---|---|

| -H | -H | Baseline efficiency | |

| -OCH₃ (Methoxy) | -H | >2-fold improvement | researchgate.net |

| -N(CH₃)₂ (Dimethylamino) | -H | Essentially inert (photoreaction quenched) | researchgate.net |

| -OCH₃ (Methoxy) | -NO₂ (Nitro) | Improved efficiency compared to 4-methoxy-7-nitro derivative | |

| -H | -NO₂ (Nitro) | Improved efficiency compared to 7-nitro derivative |

Photochromism and Mechanochromism in this compound-Derived Spiropyrans

When the this compound moiety is incorporated into a spiropyran structure, the resulting molecules exhibit fascinating photochromic and often mechanochromic properties. hit.edu.cnrsc.org Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. rsc.orgresearchgate.net The fundamental process involves the UV light-induced cleavage of a spiro C-O bond, converting the colorless, closed-ring spiropyran (SP) form into the colored, planar, open-ring merocyanine (B1260669) (MC) form. rsc.orgresearchgate.net The reverse reaction can be triggered by visible light or heat. researchgate.net Mechanochromism is a similar color change induced by mechanical force. hit.edu.cnrsc.org

This compound-derived spiropyrans can be chemically integrated into polymer matrices to create "smart" materials whose properties can be controlled by external stimuli. hit.edu.cn A prominent example is the grafting of N-hydroxyethyl-3,3-dimethyl-6-nitroindoline spiropyran into a polyurethane (PU) matrix. hit.edu.cnresearchgate.net This creates a material that combines the structural properties of the polymer with the photo-responsive and mechano-responsive behavior of the spiropyran units. hit.edu.cn

Upon exposure to 365 nm UV light or the application of a tensile force, the spiropyran units within the polyurethane matrix convert to their merocyanine form, causing the material to change color, typically to purple. hit.edu.cn This integration allows for the development of materials that can act as stress sensors or be used in anti-counterfeiting technologies.

The incorporation of this compound spiropyran into polyurethane not only imparts chromic properties but can also enable light-actuated shape memory effects. hit.edu.cnresearchgate.netacs.org Shape memory polymers (SMPs) are materials that can be deformed and fixed into a temporary shape, and then recover their original, permanent shape upon application of an external stimulus, such as heat or light. researchgate.netusq.edu.au

In these specialized polyurethanes, the photo-isomerization of the spiropyran unit from the closed spiro form to the open zwitterionic merocyanine form under UV irradiation can induce plasticization of the polymer matrix, increasing the molecular mobility of the amorphous phase. usq.edu.au This change in the material's modulus and transition temperature allows light to be used as a trigger for shape recovery. hit.edu.cnresearchgate.net

Researchers have successfully fabricated shape memory thermoplastic polyurethanes by grafting N-hydroxyethyl-3,3-dimethyl-6-nitroindoline spiropyran into the polymer backbone. hit.edu.cn These materials exhibit excellent shape memory performance, with high shape fixation and recovery ratios.

| Material | Shape Fixation Ratio (%) | Shape Recovery Ratio (%) | Shape Memory Transition Temperature (°C) | Reference |

|---|---|---|---|---|

| SMTPU-SP-4.6 (4.6 wt% Spiropyran) | 97.4 | 93.7 | 41.2 | hit.edu.cnresearchgate.net |

This functionality has been harnessed to create complex, light-actuated devices. For example, "bionic fingers" have been fabricated from these materials, capable of programmable, multi-segment motions triggered by UV light. hit.edu.cnresearchgate.net This demonstrates the potential of this compound derivatives in the development of advanced soft actuators and robotics. hit.edu.cn

Applications in Photolithography and Micropatterning

The unique photochemical behavior of this compound and its derivatives has led to their exploration in the fields of photolithography and micropatterning. These applications leverage the ability of light to induce precise chemical and physical changes in materials containing this moiety, enabling the fabrication of microscale structures and patterns.

A key application lies in the development of photoresists, which are light-sensitive materials used to form patterned coatings on surfaces. While direct use of this compound in standard photoresist formulations is not extensively documented in mainstream literature, its derivatives, particularly those that act as photoremovable protecting groups, are of significant interest. For instance, N-acyl-7-nitroindolines, structurally related to the target compound, have been investigated for their ability to release carboxylic acids upon photoirradiation. This photocleavage mechanism is fundamental to creating patterns, as it can alter the solubility of a polymer film in specific areas defined by a light source.

Recent research has demonstrated the potential of 7-nitroindoline-S-thiocarbamates in micropatterning and photolithography. nih.gov These compounds undergo photolytic cleavage through both one-photon and two-photon absorption mechanisms, the latter offering the advantage of precise three-dimensional control. nih.gov The ability to use an infrared femtosecond laser for two-photon absorption allows for highly localized reactions, which is crucial for high-resolution patterning. nih.gov

Furthermore, polypeptide-based materials incorporating N-peptidyl-7-nitroindoline units have been shown to be effective for creating well-resolved micropatterns. researchgate.net Illumination of a thin film of such a peptide with a femtosecond laser at 710 nm induces photolysis of the photoreactive amide bonds, leading to the decomposition of the peptide into smaller fragments. researchgate.netresearchgate.net This change in molecular composition at the focal point of the laser can be used to fabricate microstructures. researchgate.net

Another innovative application involves the incorporation of N-hydroxyethyl-3,3-dimethyl-6-nitroindoline spiropyran into polyurethane matrices to create smart shape memory polymers. hit.edu.cn These materials exhibit photochromism and can be actuated by UV light, enabling the fabrication of programmable soft actuators and "bionic fingers" with selective actuation properties. hit.edu.cn This represents a form of micropatterning where the pattern is not a static structure but a dynamic, functional one. The underlying principle involves the UV-induced cleavage of the C-O bond in the spiropyran moiety, leading to isomerization and a change in the mechanical properties of the polymer. hit.edu.cn

The table below summarizes the applications of this compound derivatives in photolithography and micropatterning based on recent research findings.

| Derivative/System | Application | Activating Light | Key Finding |

| 7-Nitroindoline-S-thiocarbamates | Micropatterning, Photolithography | 350 nm UV, Infrared fs laser | Capable of photolytic cleavage via one- and two-photon absorption, allowing for precise spatiotemporal control. nih.gov |

| N-Peptidyl-7-nitroindoline | Micropatterning, 3D Microstructure Fabrication | 350 nm UV, 710 nm fs laser | Photolysis of peptide backbone enables creation of well-resolved micropatterns in thin films. researchgate.netresearchgate.net |

| N-hydroxyethyl-3,3-dimethyl-6-nitroindoline spiropyran in Polyurethane | Programmable Soft Actuators, "Bionic Fingers" | 365 nm UV light | UV-actuated shape memory effect allows for the fabrication of dynamic, multi-segment structures. hit.edu.cn |

Photodegradation Pathways and Stability Studies of Photochromic Systems Incorporating this compound

The long-term performance and stability of photochromic systems are critically dependent on their resistance to photodegradation. Studies on this compound derivatives and related compounds have provided insights into their degradation pathways under light exposure.

One of the primary degradation routes for related indolinospironaphthoxazine compounds in solution involves the reaction with ambient oxygen. researchgate.net This photo-oxidation process can target the N-alkyl substituted indoline (B122111) moiety, leading to N-dealkylation and the formation of 3,3-dimethyloxindole as a photoproduct. researchgate.net The presence of oxygen has been shown to be a key factor in the loss of optical density upon irradiation. researchgate.net

For N-acyl-7-nitroindolines, the photolysis pathway is solvent-dependent. nih.gov In aqueous media, an ε-elimination followed by tautomerization occurs, resulting in the formation of carboxylic acids and 7-nitrosoindoles. nih.gov In contrast, in inert aprotic solvents, the intermediate nitronic anhydrides can acylate nucleophiles. nih.gov The photolysis of 1-acyl-7-nitroindolines in aqueous solution specifically yields a carboxylic acid and a 7-nitrosoindole. researchgate.net

The photolysis of peptides containing N-peptidyl-7-nitroindoline units results in the cleavage of the photoreactive amide bond, generating smaller peptide fragments that may still be attached to the 7-nitroindoline or 7-nitrosoindole moiety. researchgate.net This process leads to a change in the molecular composition of the material. researchgate.net

Stability studies on polyurethane films containing spirooxazine photochromic compounds, which share the indoline substructure, have demonstrated that the loss of photochromism is primarily due to a photo-oxidation process of the initial dye. researchgate.net This degradation occurs from the direct irradiation of the closed spiro form or from the thermal decomposition of the open photomerocyanine form. researchgate.net

The table below outlines the observed photodegradation products and proposed pathways for systems incorporating derivatives of this compound.

Advanced Materials Science Applications and Functional Materials Derived from 3,3 Dimethyl 6 Nitroindoline

Development of Smart Materials with Tunable Properties

Smart materials, also known as responsive materials, can significantly alter their properties in response to external stimuli. The integration of 3,3-Dimethyl-6-nitroindoline derivatives, particularly spiropyrans, into polymer matrices has led to the development of innovative smart materials with a range of functionalities. hit.edu.cnresearchgate.net

Shape Memory Polymers and Composites

Shape memory polymers (SMPs) are a class of smart materials that can recover their original shape from a deformed state upon exposure to an external stimulus, such as heat, light, or a magnetic field. researchgate.netnih.gov Derivatives of this compound have been instrumental in creating light-actuated SMPs.

A notable example involves the chemical grafting of N-hydroxyethyl-3,3-dimethyl-6-nitroindoline spiropyran (a derivative of this compound) into a polyurethane matrix. hit.edu.cnhit.edu.cn This process yields a thermoplastic polyurethane with shape memory capabilities triggered by ultraviolet (UV) light. hit.edu.cn Research has shown that a polyurethane composite containing 4.6 wt% of this spiropyran derivative exhibits a shape memory transformation temperature of 41.2 °C, with a shape fixation ratio of 97.4% and a shape recovery ratio of 93.7%. hit.edu.cnresearchgate.net Upon irradiation with 365 nm UV light, the spiropyran component undergoes a chemical change, breaking a C-O bond and leading to isomerization. hit.edu.cn This structural change softens the polymer, facilitating the recovery of its original shape. hit.edu.cn

The performance of these shape memory polyurethanes can be fine-tuned by adjusting the concentration of the spiropyran derivative. researchgate.net Such materials have potential applications in soft robotics and as programmable soft actuators. hit.edu.cnresearchgate.net For instance, "bionic fingers" with selectively actuated segments have been fabricated, demonstrating the potential for complex, programmable motions. hit.edu.cn

Shape Memory Properties of Spiropyran-Polyurethane Composites

| Spiropyran Content (wt%) | Transformation Temperature (°C) | Shape Fixation Ratio (%) | Shape Recovery Ratio (%) |

|---|---|---|---|

| 4.6 | 41.2 | 97.4 | 93.7 |

Photo- and Mechanochromic Materials

The same spiropyran derivatives of this compound that impart shape memory properties also confer photochromic and mechanochromic characteristics to the polymer. hit.edu.cn Photochromism is the reversible change of a single chemical species between two states having distinguishably different absorption spectra, induced by electromagnetic radiation. google.com Mechanochromism is a similar change in color in response to mechanical force.

In the polyurethane matrix, the incorporated spiropyran is typically in a colorless, ring-closed form. hit.edu.cn Upon exposure to UV light or tensile stress, it converts to a colored, ring-opened merocyanine (B1260669) form, causing the material to turn purple. hit.edu.cn This color change is reversible; the material reverts to its original color upon heating or exposure to visible light. hit.edu.cn This property is valuable for applications such as stress sensors and damage indicators in materials. hit.edu.cn The rigidity of the polymer matrix can influence the efficiency of the mechanochromic response. researchgate.net

Optoelectronic Devices and N-Type Semiconducting Materials

Indole (B1671886) derivatives, including those related to this compound, have been investigated for their potential in optoelectronic devices due to their electronic properties. rsc.orgscispace.com Specifically, the development of n-type organic semiconductors is a significant area of research. These materials are essential for creating organic electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net

Research into indolo[2,3-b]quinoxaline derivatives, which can be synthesized from precursors related to the indoline (B122111) family, has shown promise. scispace.com These compounds can exhibit intramolecular charge transfer, a key feature for tuning their electronic and optical properties. scispace.com By introducing electron-withdrawing groups, such as the nitro group found in this compound, it is possible to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of these molecules. scispace.com This adjustment is crucial for creating efficient n-type materials that can accept and transport electrons. scispace.com

Studies on specific indoloquinoxaline dyes have demonstrated LUMO levels in the range of -3.29 to -3.43 eV, suggesting their suitability as n-type semiconductors. scispace.com These materials also show good thermal stability, which is important for the operational lifetime of electronic devices. scispace.com

Role as Reagents in Analytical Chemistry

While direct applications of this compound as an analytical reagent are not extensively documented in the provided search results, its derivatives, particularly nitroindoles, are relevant in analytical contexts. For instance, the identification of specific nitroindole isomers is crucial in atmospheric chemistry studies. researchgate.net

In laboratory settings, chromatographic separation techniques are used to distinguish between different nitroindole isomers, such as 3-nitroindole, which can be formed from the atmospheric oxidation of indole by nitrate (B79036) radicals. researchgate.net This analytical process involves comparing the chromatograms of unknown samples to those of known nitroindole standards. researchgate.net Quantum chemical calculations are also employed to understand the formation mechanisms of these compounds. researchgate.net

Environmental Applications: Assessment of Nitro Compound Degradation

Nitroaromatic compounds, a class to which this compound belongs, are of significant environmental concern due to their widespread use and persistence in soil and groundwater. nih.gov The electron-withdrawing nature of the nitro group makes these compounds resistant to natural degradation. nih.gov

Research into the biodegradation of nitroaromatic compounds is crucial for developing bioremediation strategies. Studies have identified various microorganisms capable of degrading these compounds through different metabolic pathways. nih.gov For example, some bacteria utilize dioxygenase enzymes to initiate the breakdown of nitroaromatics by removing the nitro group. nih.gov In other pathways, the nitro group is first reduced to an amino group before the aromatic ring is cleaved. acs.org

The study of compounds like this compound and its degradation pathways can contribute to a broader understanding of how to assess and remediate environmental contamination caused by this class of chemicals. The presence and transformation of such compounds in the environment can be monitored using analytical techniques, informing the effectiveness of remediation efforts. nih.gov

Electrochemical Properties and Transformations of 3,3 Dimethyl 6 Nitroindoline

Cyclic Voltammetry and Electrochemical Characterization of 3,3-Dimethyl-6-nitroindoline Systems

Cyclic voltammetry (CV) is a principal technique for characterizing the electrochemical properties of this compound systems. This method provides insight into the reduction and oxidation potentials, the stability of intermediates, and the kinetics of electron transfer processes.

The electrochemical characterization of nitro-substituted indoles and indolines reveals that the nitro group is the primary center for reduction. nih.gov For nitroaromatic compounds in general, the reduction process is often irreversible due to the chemical reactions that follow the initial electron transfer. nih.gov In the case of nitrobenzene (B124822) compounds studied at a copper electrode, distinct reduction peaks are observed around -0.58V and -1.32V (vs. SCE), indicating a multi-step reduction process. nih.gov The precise potential for the reduction of the nitro group in this compound can be determined using CV, which is a key parameter for designing electrosynthesis and catalytic applications.

Studies on related indole (B1671886) derivatives, such as indole-based-sulfonamides, show a single, well-defined, irreversible oxidation peak, with no corresponding reduction peak in the reverse scan, suggesting the oxidized species are unstable. nih.gov While the primary focus for this compound is the reduction of the nitro group, the electrochemical behavior of the indoline (B122111) ring itself can also be investigated. For instance, the electropolymerization of 5-nitroindole (B16589) occurs via oxidation at approximately 1.74 V versus SCE, forming a radical cation. researchgate.net

The electrochemical properties are significantly influenced by experimental conditions such as the solvent, the supporting electrolyte, and the pH of the medium. nih.govresearchgate.net The reduction potentials can vary, and the mechanism can change from a single-step to a multi-step process depending on these factors.

Table 1: Representative Electrochemical Data for Nitroaromatic Compounds

| Compound/System | Technique | Key Findings | Potential (vs. ref) | Reference |

|---|---|---|---|---|

| Nitrobenzene compounds | Cyclic Voltammetry | Direct reduction at copper electrode. | -0.58 V, -1.32 V (vs. SCE) | nih.gov |

| 5-Nitroindole | Cyclic Voltammetry | Oxidation leading to polymerization. | ~1.74 V (vs. SCE) | researchgate.net |

| Indole-3-acetic acid | Cyclic Voltammetry | Irreversible pH-dependent oxidation. | Not specified | nih.gov |

| Nitroaromatics (general) | Cyclic Voltammetry | Irreversible reduction to phenylhydroxylamine. | -0.30 to -0.45 V (pH 7.0) | nih.gov |

Electroreduction Mechanisms of Nitro Groups in Indoline Structures

The electroreduction of the nitro group in aromatic systems like this compound is a complex, multi-electron process. The generally accepted mechanism involves a stepwise reduction, with several stable and transient intermediates. nih.govacs.org

Formation of a Nitroso Intermediate: The process typically begins with a two-electron reduction of the nitro group to form a nitroso derivative (R-NO). acs.org However, this nitroso intermediate is often more easily reduced than the starting nitro compound, making it difficult to isolate. acs.orgdtic.mil

Formation of a Hydroxylamine (B1172632) Intermediate: The nitroso compound undergoes a further two-electron, two-proton reduction to yield the corresponding hydroxylamine (R-NHOH). nih.govacs.org This intermediate is often stable enough to be isolated, particularly under controlled pH conditions. acs.org

Formation of the Amine: The final step is the two-electron, two-proton reduction of the hydroxylamine to the final amine product (R-NH₂). nih.gov

This stepwise pathway can be represented as: R-NO₂ → [R-NO₂⁻·] → R-NO → R-NHOH → R-NH₂

The reaction conditions, particularly pH, play a crucial role in the selectivity of the reduction. nih.govacs.org In acidic media, the addition of protons facilitates the reduction process, often leading directly to the amine. nih.gov In alkaline solutions, different intermediates may be favored. nih.gov The choice of electrode material also significantly influences the reduction potentials and pathways. nih.govresearchgate.net For example, the electrohydrogenation of nitro groups has been successfully carried out at Devarda copper and Raney cobalt electrodes. edpsciences.org

Electrosynthesis of this compound Derivatives and Related Compounds

Electrosynthesis offers a green and efficient alternative to traditional chemical methods for synthesizing derivatives of this compound and related heterocyclic compounds. By controlling the electrode potential, specific transformations can be achieved with high selectivity and without the need for harsh chemical reagents. acs.org

One notable application is the electrosynthesis of 3-nitroindoles from nitroenamine precursors. This process proceeds through a sequential paired electrolysis mechanism, where a 3-nitroindoline is generated as a key intermediate via cathodic reduction and protonation. researchgate.net This demonstrates the feasibility of forming the indoline core electrochemically.

Furthermore, recent advances have enabled the synthesis of nitroindoline (B8506331) derivatives under mild conditions using paired electrolysis, which provides a redox-neutral pathway. The electrochemical reduction of the nitro group to an amine is a common and valuable transformation. This can be achieved efficiently using various electrochemical setups, sometimes employing reducing agents like pinacolborane in the electrolyte. thieme-connect.com This method is characterized by mild conditions and excellent functional group tolerance. thieme-connect.com

The direct conversion of 6-nitro-1H-indole into N-substituted derivatives has also been accomplished through an electrochemical dehydrogenative reaction in a simple divided cell under constant current, avoiding chemical oxidants or transition-metal catalysts. waset.org

Table 2: Examples of Electrosynthesis of Indoline Derivatives and Related Compounds

| Product | Starting Material(s) | Electrochemical Method | Key Conditions | Reference |

|---|---|---|---|---|

| 3-Nitroindoles | Nitroenamines | Sequential Paired Electrolysis | KI as mediator, glassy carbon electrodes | researchgate.net |

| Aromatic Amines | Nitroaromatic compounds | Cathodic Reduction | Pinacolborane as reducing agent | thieme-connect.com |

| N-Substituted Indoles | 6-Nitro-1H-indole, Halogenated reagents | Dehydrogenative N-R bond formation | Constant current, divided cell, basic conditions | waset.org |

| Indoles | ortho-Substituted nitroarenes | Reductive Cyclization | Carbon cathodes in DMF | researchgate.net |

Electrochemical Catalysis and Mediator-Assisted Transformations

Electrochemical catalysis and the use of mediators can enhance the efficiency and selectivity of transformations involving this compound. In these systems, a catalyst or mediator facilitates electron transfer between the electrode and the substrate, often at a lower potential than the direct, uncatalyzed reaction.

Transition metal catalysis combined with electrochemistry provides a powerful tool for a wide range of reactions. nih.gov Redox-active metal catalysts can act as electrocatalysts, shuttling electrons and controlling the reactivity of radical intermediates generated during the electrochemical process. nih.gov For example, nickel-catalyzed electrochemical coupling reactions have been developed for various organic transformations. nih.gov While specific applications to this compound are not extensively documented, the principles are directly applicable.

Mediator-assisted transformations are particularly relevant. A prime example is the use of potassium iodide (KI) as a mediator in the electrosynthesis of 3-nitroindoles. researchgate.net In this system, the iodide ion (I⁻) is oxidized at the anode to an iodine radical (I•), which then facilitates the cyclization of the nitroenamine substrate. This avoids the need for high potentials that could degrade the starting material or product. researchgate.net